

# An In-depth Technical Guide to the Chemical and Physical Properties of Hexacontane

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## Compound of Interest

Compound Name: Hexacontane

Cat. No.: B1329453

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## Introduction

**Hexacontane** (C<sub>60</sub>H<sub>122</sub>) is a long-chain saturated hydrocarbon belonging to the alkane series.<sup>[1]</sup> As a high-molecular-weight paraffin, it serves as a valuable model compound in various fields of research, including crystallography, materials science, and petroleum chemistry. Its well-defined linear structure and predictable chemical behavior make it an ideal candidate for studying the fundamental properties of long-chain organic molecules. This technical guide provides a comprehensive overview of the key chemical and physical properties of **hexacontane**, complete with detailed experimental protocols for their determination and visualizations of analytical workflows.

## Chemical Properties

**Hexacontane** is a non-polar molecule, rendering it generally unreactive under standard conditions. Its chemistry is characteristic of alkanes, primarily involving free-radical substitution reactions at high temperatures or in the presence of UV light, and combustion. Due to its high molecular weight and stable carbon-carbon and carbon-hydrogen single bonds, it exhibits low chemical reactivity.

## Physical Properties

The physical properties of **hexacontane** are largely dictated by the strong van der Waals forces between its long molecular chains. These intermolecular forces are responsible for its solid state at room temperature and its high melting and boiling points.

## Data Presentation

The following tables summarize the key quantitative physical and chemical properties of **hexacontane**.

Property	Value	Units
Molecular Formula	C60H122	
Molecular Weight	843.61	g/mol
CAS Number	7667-80-3	
Appearance	White, waxy solid	
Melting Point	96 - 101	°C
Boiling Point	~620.2 (estimated at 760 mmHg)	°C
Density	~0.827	g/cm <sup>3</sup>
Solubility in Water	Insoluble	
Solubility in Organic Solvents	Soluble in nonpolar solvents like toluene and dichloromethane (with heating)	

Table 1: General Properties of **Hexacontane**

Thermodynamic Property	Value	Units
Enthalpy of Fusion	Data not readily available	kJ/mol
Enthalpy of Vaporization	Data not readily available	kJ/mol
Flash Point	~604 (estimated)	°C

Table 2: Thermodynamic Properties of **Hexacontane**

## Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of **hexacontane**, based on established standards and analytical techniques.

### Melting Point Determination (ASTM D87)

The melting point of **hexacontane**, being a petroleum wax, can be determined using the cooling curve method as described in ASTM D87.[\[2\]](#)

Methodology:

- A sample of **hexacontane** is melted by heating.
- The molten sample is allowed to cool under controlled conditions.
- The temperature is recorded at regular intervals.
- A cooling curve (temperature vs. time) is plotted.
- The melting point is the temperature at which the rate of cooling momentarily decreases, indicating the onset of crystallization.[\[2\]](#)

Melting Point Determination Workflow

### Boiling Point Distribution by Gas Chromatography (ASTM D7169)

Due to its high boiling point, the boiling point of **hexacontane** is typically determined by simulated distillation using high-temperature gas chromatography (HT-GC), as outlined in ASTM D7169.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Methodology:

- Sample Preparation: A dilute solution of **hexacontane** is prepared in a suitable solvent (e.g., carbon disulfide). An internal standard may be added for quantitative analysis.

- **Injection:** A small volume of the sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column. The column temperature is ramped up according to a defined program, separating components by their boiling points.
- **Detection:** A flame ionization detector (FID) is commonly used to detect the eluting components.
- **Data Analysis:** The retention times of the components are correlated with their boiling points using a calibration curve generated from a mixture of n-alkanes with known boiling points. The area under the chromatogram is used to determine the amount of each component.<sup>[4]</sup>

Boiling Point Distribution by HT-GC Workflow

## Density Determination (ISO 3838)

The density of **hexacontane**, being a solid at room temperature, can be determined using the capillary-stoppered pycnometer method as specified in ISO 3838.<sup>[6][7][8]</sup>

Methodology:

- The mass of a clean, dry pycnometer is determined.
- The **hexacontane** sample is melted and introduced into the pycnometer, ensuring no air bubbles are trapped.
- The pycnometer is then cooled to a controlled temperature, and the volume is adjusted.
- The mass of the pycnometer and the solidified sample is measured.
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

## Solubility Determination

A qualitative and semi-quantitative assessment of **hexacontane**'s solubility can be performed through simple dissolution tests.

#### Methodology:

- A known mass of **hexacontane** is added to a specific volume of a selected solvent in a test tube.
- The mixture is agitated and, if necessary, gently heated to facilitate dissolution.
- The solubility is observed and can be categorized as soluble, partially soluble, or insoluble.
- For a more quantitative measure, the maximum mass of **hexacontane** that can be dissolved in a given volume of solvent at a specific temperature is determined.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the structure of **hexacontane**.

- $^1\text{H}$  NMR: Due to the chemical equivalence of the majority of the methylene ( $-\text{CH}_2-$ ) protons, the  $^1\text{H}$  NMR spectrum of **hexacontane** is expected to be simple, showing a large peak corresponding to the methylene protons and a smaller peak for the terminal methyl ( $-\text{CH}_3$ ) protons.
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum will show distinct peaks for the different carbon environments within the long chain, although resolution of the innermost carbons can be challenging.

### Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For **hexacontane**, the IR spectrum is characterized by:

- C-H stretching vibrations of the methyl and methylene groups in the  $2850\text{--}2960\text{ cm}^{-1}$  region.
- C-H bending vibrations for the methylene groups around  $1465\text{ cm}^{-1}$  and for the methyl groups around  $1450\text{ cm}^{-1}$  and  $1375\text{ cm}^{-1}$ .

### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For long-chain alkanes like **hexacontane**, the molecular ion peak ( $M^+$ ) may be weak or absent in electron ionization (EI) mass spectra. The fragmentation pattern is characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive  $-CH_2-$  groups.[9]

Mass Spectrometry Workflow

## Conclusion

**Hexacontane** is a well-characterized long-chain alkane with predictable chemical and physical properties. The methodologies outlined in this guide provide a robust framework for the analysis and quality control of this compound. Its simple, linear structure will continue to make it a valuable tool for fundamental research in various scientific disciplines.

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